molecular formula C10H8BrNOS B8541655 2-(4-Bromomethylphenyl)isothiazol-3-one

2-(4-Bromomethylphenyl)isothiazol-3-one

Cat. No. B8541655
M. Wt: 270.15 g/mol
InChI Key: STROMCYELNEMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromomethylphenyl)isothiazol-3-one is a useful research compound. Its molecular formula is C10H8BrNOS and its molecular weight is 270.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromomethylphenyl)isothiazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromomethylphenyl)isothiazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8BrNOS

Molecular Weight

270.15 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-1,2-thiazol-3-one

InChI

InChI=1S/C10H8BrNOS/c11-7-8-1-3-9(4-2-8)12-10(13)5-6-14-12/h1-6H,7H2

InChI Key

STROMCYELNEMOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)N2C(=O)C=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Catalytic amount of benzoyl peroxide (4 mg) was added to a solution of 2-p-tolylisothiazol-3-one 30 (123 mg, 0.643 mmol), and N-bromosuccinimide (121 mg, 0.673 mmol) in carbon tetrachloride (8 mL), which was refluxed for 2 h and then cooled to room temperature. Solvent was evaporated under low pressure and the residue was purified by flash silica gel column chromatography (methylene chloride:methanol=50:1 to 20:1), afforded the compound 31 (182 mg, 93%). 1H-NMR (CDCl3, 300 MHz) δ 4.50 (s, 2H), 6.33 (d, J=6.3 Hz, 1H), 7.47 (d, J=8.4 Hz, 2H), 7.59 (d, J=8.4 Hz, 2H), 8.16 (d, J=6.3 Hz, 1H). HRMS: calculated for C10H9NOSBr (M+H)+269.9588. Found 269.9593.
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One
Yield
93%

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